3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline

Description

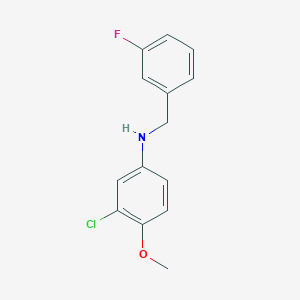

3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline (chemical formula: C14H13ClFNO, molecular weight: 265.71 g/mol) is a substituted aniline derivative featuring a 3-fluorobenzyl group attached to the nitrogen atom, a chloro substituent at the 3-position, and a methoxy group at the 4-position of the aromatic ring (Figure 1). This compound is structurally characterized by its electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

3-chloro-N-[(3-fluorophenyl)methyl]-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-18-14-6-5-12(8-13(14)15)17-9-10-3-2-4-11(16)7-10/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPBOMHZAAFJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline typically involves the following steps:

N-Alkylation: Aniline is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(3-fluorobenzyl)aniline.

Chlorination: The N-(3-fluorobenzyl)aniline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 3-position.

Methoxylation: Finally, the compound is methoxylated using methanol and a catalyst such as sulfuric acid to introduce the methoxy group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Formation of 3-chloro-N-(3-fluorobenzyl)-4-methoxybenzaldehyde or 3-chloro-N-(3-fluorobenzyl)-4-methoxybenzoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Recent studies have explored the optimization of compounds similar to 3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline for their efficacy against parasitic infections, particularly those caused by Trypanosoma brucei and Plasmodium falciparum. These studies focus on modifying the compound's structure to enhance its potency and selectivity.

- Case Study: Optimization for Malaria Treatment

- A study indicated that modifications to the 4-anilinoquinoline scaffold led to compounds with improved activity against P. falciparum. The introduction of a 3-chloro-4-methoxyaniline moiety resulted in significant improvements in lipophilicity and selectivity, making it a promising candidate for further development against malaria .

1.2 Cancer Therapeutics

The compound has also been investigated as a potential inhibitor for various kinases involved in cancer progression. Its structural analogs have demonstrated promising activity against cancer cell lines.

- Case Study: Kinase Inhibition

- Research has shown that compounds derived from the 4-anilinoquinoline structure, including those with the 3-chloro-4-methoxyaniline group, exhibit potent inhibition of kinases associated with tumor growth. For instance, modifications led to a series of compounds that showed low micromolar EC50 values against T. brucei, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy.

| Modification | Activity (EC50) | Selectivity Index (SI) |

|---|---|---|

| Original Compound | 0.012 μM | >1100 |

| 3-Chloro Removal | 0.018 μM | >1300 |

| 4-Methoxy Removal | 0.20 μM | <100 |

This table illustrates the impact of specific substitutions on the compound's potency and selectivity, highlighting the importance of both the chloro and methoxy groups in maintaining desired biological activity .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, fluorobenzyl, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzyl group, aromatic ring, or amine moiety. Key examples include:

Table 1: Structural Comparison of 3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline and Analogues

Key Observations :

- Lipophilicity: The hexyloxybenzyl derivative (C20H26ClNO2) exhibits higher molecular weight and predicted density (1.114 g/cm³) compared to the fluorobenzyl analog, suggesting enhanced membrane permeability .

- Electronic Effects: The methoxy group in the parent compound donates electrons via resonance, while the chloro group withdraws electrons inductively.

Table 2: Reaction Yields of 4-Methoxyaniline Derivatives in C-N Coupling Reactions

Key Observations :

- The parent compound’s 4-methoxyaniline moiety is critical in C-N coupling reactions. Substrates with bulky groups (e.g., hexyloxybenzyl) may reduce yields due to steric hindrance, as seen in low-yield entries (0% for certain derivatives) .

- The fluorobenzyl group in the target compound may enhance reactivity in cross-coupling reactions compared to non-fluorinated analogs, as fluorine’s electronegativity can activate the aromatic ring .

Biological Activity

3-Chloro-N-(3-fluorobenzyl)-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a complex arrangement with various substituents that influence its reactivity and biological properties. The presence of chlorine and fluorine atoms enhances the compound's interaction with biological targets, making it a candidate for pharmaceutical development.

1. Antimicrobial Properties

Research indicates that this compound has been investigated for its antimicrobial activity. A study evaluating various substituted anilines found that compounds with similar structures exhibited significant antibacterial effects against multiple strains of bacteria. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that it may disrupt bacterial cell membranes or inhibit essential enzymes .

2. Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce cytotoxic effects on certain tumor cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The chloro and methoxy substituents can enhance binding affinity, thereby modulating the activity of these targets. Future research is necessary to elucidate the precise mechanisms at play.

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of aniline, including this compound, and tested their antimicrobial efficacy against various pathogens. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced the viability of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.